Cas no 81474-46-6 (Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate)

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate structure
81474-46-6 structure
Product Name:Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
CAS-Nr.:81474-46-6
MF:C10H9BrO5
MW:289.079462766647
MDL:MFCD00792457
CID:720096
PubChem ID:11449108
Update Time:2025-10-29

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
    • 4-Bromo-7-methoxy-1,3-benzodioxole-5-carboxylicacidmethylester
    • METHYL 4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLATE
    • METHYL 2-BROMO-3,4-METHYLENEDIOXY-5-METHOXYBENZOATE
    • 2-BROMO-3,4-DIOXYMETHYLENE-5-METHYLOXYMETHYL BENZOATE
    • 4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
    • Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-
    • 1,3-Benzodioxole-5-carboxylic acid, 4-broMo-7-Methoxy-, Methyl ester
    • 4-bromo-7-methoxybenzo[1,3]dioxole-5-carboxylic acid methyl ester
    • methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
    • Methyl 4-bromo-7-methoxybenzo-[d][1,3]dioxole-5-carboxylate
    • Benzoic acid, 2-bromo-5-methoxy-3,4-methylenedioxy-, methyl ester (6CI)
    • Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate (ACI)
    • methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
    • AG-205/12761249
    • CS-0150510
    • methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate
    • AKOS015888813
    • AC-9315
    • LBTTXOWOLNELBG-UHFFFAOYSA-N
    • 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester
    • SR-01000514828
    • Methyl4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
    • AS-38030
    • SCHEMBL5360890
    • DB-056531
    • 81474-46-6
    • MFCD00792457
    • SR-01000514828-1
    • DTXSID90466277
    • MDL: MFCD00792457
    • Inchi: 1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3
    • InChI-Schlüssel: LBTTXOWOLNELBG-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(Br)=C2C(OCO2)=C(OC)C=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 287.96300
  • Monoisotopenmasse: 287.96334g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 272
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 54Ų

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.617±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 106.5 ºC
  • Siedepunkt: 356.325 °C at 760 mmHg
  • Flammpunkt: 169.299 °C
  • Brechungsindex: 1.569                   
  • Löslichkeit: Sehr leicht löslich (0,2 g/l) (25°C),
  • PSA: 53.99000
  • LogP: 1.97300

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Sicherheitsinformationen

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
63813-0.25/G
METHYL 4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLATE
81474-46-6 97%
0.25g
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AstaTech
63813-1/G
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81474-46-6 97%
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AstaTech
63813-5/G
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81474-46-6 97%
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Chemenu
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Chemenu
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Chemenu
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Apollo Scientific
OR5901-250mg
Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate
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£71.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NF179-1g
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
81474-46-6 97%
1g
¥1815.0 2022-09-28

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic anhydride ;  4 h, reflux
Referenz
Synthesis, separation, and theoretical studies of chiral biphenyl lignans (α- and β-DDB)
Chang, Junbiao; et al, Helvetica Chimica Acta, 2003, 86(6), 2239-2246

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 90 °C; 90 °C → rt
Referenz
Optimization of synthesis technology of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate
Yin, Shumei; et al, Qingdao Keji Daxue Xuebao, 2010, 31(1), 12-15

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 105 °C
Referenz
Synthesis of unsymmetrical biphenyls as potent cytotoxic agents
Wu, Gang; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5272-5276

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referenz
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  Potassium sulfate
2.1 -
Referenz
Biphenyl derivatives, their preparation, and antihepatopathic agents containing them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 80 - 95 °C
2.1 Reagents: Bromine Solvents: Chloroform ;  rt
Referenz
Synthesis of intermediates of bifendate
Liu, Yue-jin; et al, Shenyang Huagong Daxue Xuebao, 2013, 27(2), 123-125

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
2.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referenz
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Bromine Solvents: Acetic acid ;  12 - 15 °C; 2 h, rt
Referenz
Efficient synthesis of γ-DDB
Chang, Junbiao; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(9), 2131-2136

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
1.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
2.1 -
Referenz
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, rt
2.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Chloroform ;  24 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referenz
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 -
2.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
2.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
3.1 -
Referenz
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referenz
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referenz
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referenz
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Effect of carbon, silicon and aluminum on surface reaction of austenitic stainless steel powder during sintering
Wu, Yikun; et al, Advances in Powder Metallurgy & Particulate Materials, 1992, 353, 353-62

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  80 - 90 °C
Referenz
Improved preparation of a biphenyldicarboxylate as glutamic-pyruvic transaminase inhibitor
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Blocking group-directed diastereoselective total synthesis of (±)-α-noscapine
Ni, Jizhi; et al, Tetrahedron, 2011, 67(29), 5162-5167

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
3.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
4.1 -
Referenz
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dibromomethane ,  1,2-Dichloroethane ;  5 h, 0 °C
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referenz
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Borax (B4Na2O7.10H2O) ,  Sodium hydroxide Solvents: Water ;  2 h, 25 °C; 25 °C
1.2 Reagents: Sulfuric acid ;  5 h, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 80 - 95 °C
3.1 Reagents: Bromine Solvents: Chloroform ;  rt
Referenz
Synthesis of intermediates of bifendate
Liu, Yue-jin; et al, Shenyang Huagong Daxue Xuebao, 2013, 27(2), 123-125

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water ;  30 min, rt
1.2 Reagents: Potassium carbonate ;  15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
3.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referenz
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Bromine
Referenz
Biphenyl derivatives, their preparation, and antihepatopathic agents containing them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Catalysts: Amberlyst 15E Solvents: Benzene ;  18 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, rt
3.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Chloroform ;  24 h, rt
4.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referenz
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Raw materials

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Preparation Products

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:81474-46-6)4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
Bestellnummer:sfd14805
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:37
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:81474-46-6)Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Bestellnummer:A13168
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:59
Preis ($):172.0/516.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:81474-46-6)4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
sfd14805
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:81474-46-6)Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
A13168
Reinheit:99%/99%
Menge:1g/5g
Preis ($):172.0/516.0
Email